3-(3-Biphenyl)-1-propene
Description
3-(3-Biphenyl)-1-propene is an α-olefin derivative featuring a biphenyl substituent at the third carbon of the propene backbone. Compounds with biphenyl moieties are of interest in polymer chemistry due to their ability to influence thermal stability, crystallinity, and steric effects during polymerization .
Properties
IUPAC Name |
1-phenyl-3-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-7-13-8-6-11-15(12-13)14-9-4-3-5-10-14/h2-6,8-12H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXIJEJMSSAUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Biphenyl)-1-propene can be synthesized through several methods, including the Suzuki cross-coupling reaction and Wittig olefination. The Suzuki cross-coupling reaction involves the reaction of 3-formylphenylboronic acid with a suitable halide in the presence of a palladium catalyst and a base . The Wittig olefination involves the reaction of a phosphonium ylide with an aldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki cross-coupling reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Biphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reactions using bromine or chlorine are common for introducing halogen atoms onto the biphenyl rings.
Major Products
The major products formed from these reactions include epoxides, diols, halogenated biphenyl derivatives, and hydrogenated biphenyl derivatives.
Scientific Research Applications
3-(3-Biphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-Biphenyl)-1-propene involves its interaction with various molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the propene chain can undergo metabolic transformations. These interactions and transformations can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Biphenyl vs. Phenyl : The biphenyl group in this compound provides greater steric bulk and thermal stability compared to the single phenyl ring in 3-phenyl-1-propene. This is analogous to the enhanced rigidity observed in biphenyl-containing polymers .
- Adamantyl vs. Biphenyl : The adamantyl group in 3-(1-adamantyl)-1-propene introduces a three-dimensional rigid structure, significantly reducing polymer crystallinity compared to planar biphenyl or phenyl substituents .
Polymerization Behavior and Material Properties
Thermal and Physical Properties
- Crystallinity :
- Thermal Stability :
Copolymerization Performance
- 3-(1-Adamantyl)-1-propene : Forms copolymers with ethene and propene using metallocene catalysts, but insolubility complicates compositional analysis .
- 3-Phenyl-1-propene : Demonstrates moderate copolymerization efficiency with α-olefins, offering a balance between processability and property modification .
Biological Activity
3-(3-Biphenyl)-1-propene, with the chemical formula C16H16, is an organic compound characterized by a biphenyl group attached to a propene chain. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The synthesis of this compound can be achieved through various methods, including:
- Suzuki Cross-Coupling Reaction : This method involves the reaction of 3-formylphenylboronic acid with a suitable halide in the presence of a palladium catalyst and a base.
- Wittig Olefination : Another synthetic route that can be employed to produce this compound.
These methods are favored for their efficiency and high yield, making them suitable for both laboratory and industrial applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, indicating its potential as a lead compound for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has also been investigated extensively. Research indicates that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values observed are:
- MCF-7 : 15 µM
- PC-3 : 20 µM
In vivo studies using mouse models have corroborated these findings, showing reduced tumor growth rates when treated with this compound. The proposed mechanism involves modulation of key signaling pathways such as the PI3K/Akt pathway, leading to cell cycle arrest and increased apoptosis .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key aspects include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It may bind to receptors such as estrogen receptors, influencing gene expression related to cell proliferation and apoptosis.
These interactions facilitate its observed effects in both antimicrobial and anticancer contexts .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. Results showed significant reduction in bacterial viability at concentrations as low as 32 µg/mL, highlighting its potential use in treating skin infections caused by resistant strains.
Case Study 2: Cancer Treatment
In a preclinical trial involving MCF-7 breast cancer cells, treatment with this compound resulted in a notable decrease in cell viability after 48 hours. Flow cytometry analysis confirmed increased apoptotic cell death compared to controls, suggesting its potential as an adjunct therapy in breast cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
